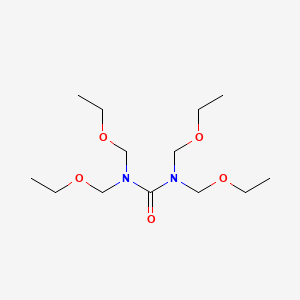
Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester is a chemical compound with a complex structure that includes a propanoic acid moiety, a 2-methyl group, and a 2-hydroxy-1,2-diphenylethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester typically involves esterification reactions. One common method is the reaction of 2-methylpropanoic acid with (1S,2R)-2-hydroxy-1,2-diphenylethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. Continuous flow microreactor systems can be employed to enhance efficiency and yield. These systems allow for better control of reaction conditions and can be more sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Propanoic acid, 2-methyl-, (1S,2R,4R,6S)-6-hydroxy-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester .
- Tertiary butyl esters .
Uniqueness
Propanoic acid, 2-methyl-, (1S,2R)-2-hydroxy-1,2-diphenylethyl ester is unique due to its specific stereochemistry and the presence of both hydroxy and diphenylethyl groups. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
612086-31-4 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
[(1S,2R)-2-hydroxy-1,2-diphenylethyl] 2-methylpropanoate |
InChI |
InChI=1S/C18H20O3/c1-13(2)18(20)21-17(15-11-7-4-8-12-15)16(19)14-9-5-3-6-10-14/h3-13,16-17,19H,1-2H3/t16-,17+/m1/s1 |
Clé InChI |
MYACSPGZVTWJGV-SJORKVTESA-N |
SMILES isomérique |
CC(C)C(=O)O[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O |
SMILES canonique |
CC(C)C(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


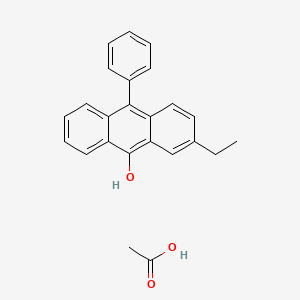
![1,3,2-Dioxarsolane, 2-[2,6-bis(1-methylethyl)phenoxy]-4,5-dimethyl-](/img/structure/B12588459.png)
![5-(Diethylamino)-7-methyl[1,3]thiazolo[5,4-d]pyrimidine-2(1H)-thione](/img/structure/B12588461.png)
![4-[(2S)-Butan-2-yl]-5-methoxy-2-methyl-1,3-oxazole](/img/structure/B12588465.png)
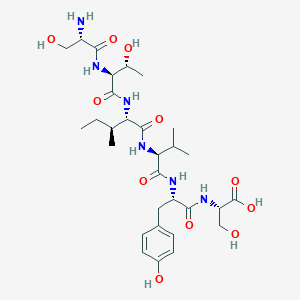
![N-Cyclopropyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12588474.png)
![5-Chloro-2-hydroxy-N-[3-(2-pyridinyl)benzyl]benzamide](/img/structure/B12588489.png)
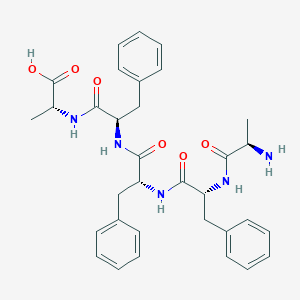
![(1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine](/img/structure/B12588511.png)
![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)

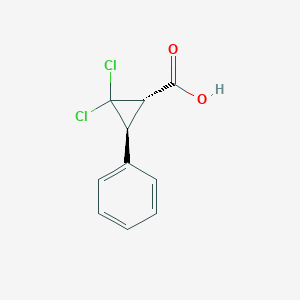
![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)
